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molecular formula C9H12N2O B112486 3-Amino-N,N-dimethylbenzamide CAS No. 33322-60-0

3-Amino-N,N-dimethylbenzamide

Cat. No. B112486
M. Wt: 164.2 g/mol
InChI Key: LZPLRAXAVPPVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972937

Procedure details

A stirred suspension of lithium aluminium hydride (0.24 g, 6.3 mmol) in tetrahydrofuran (THF) (15 ml) at 0° C. under Argon, was treated dropwise over a period of fifteen minutes, with a solution of N,N-Dimethyl-3-aminobenzamide (D24) (0.68 g, 4.2 mmol) in THF (15 ml). The reaction mixture was allowed to warm to room temperature after which it was heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature then treated sequentially with water (0.24 ml), 10% sodium hydroxide solution (0.24 ml) then water (0.72 ml). The reaction mixture was filtered through kieselguhr and the filtrate dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale brown oil (0.55 g, 87%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:18])[C:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1.O.[OH-].[Na+]>O1CCCC1>[CH3:18][N:8]([CH2:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=1)[NH2:16])[CH3:7] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
CN(C(C1=CC(=CC=C1)N)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.24 mL
Type
reactant
Smiles
O
Name
Quantity
0.24 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.72 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through kieselguhr
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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